molecular formula C6H8ClF2N3 B2423902 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl CAS No. 1864053-65-5

7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl

Cat. No.: B2423902
CAS No.: 1864053-65-5
M. Wt: 195.6
InChI Key: JSHAFICDAOIMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl” is a novel compound that belongs to the pyrazolo[4,3-c]pyridine class of heterocycles . It has a molecular weight of 175.14 .


Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . The synthesis was carried out using an amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7F2N3O/c7-6(8)2-9-1-3-4(6)10-11-5(3)12/h9H,1-2H2,(H2,10,11,12) .


Chemical Reactions Analysis

The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . This strategy involves a sequential opening/closing cascade reaction .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 175.14 . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis Techniques and Molecular Framework : This compound is synthesized via techniques such as Michael addition and Mannich reaction, resulting in a fluorinated heterocyclic scaffold. This process, explored for parallel synthesis, produces functionalized N-(5-allyl-7,7-dihalo)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, which contribute to compound libraries (Revanna et al., 2013).

  • Molecular Conformations and Hydrogen Bonding : Investigations into molecular conformations and hydrogen bonding reveal diverse arrangements in related compounds. Studies show that minor changes in substituents can lead to significant differences in hydrogen-bonded structures (Sagar et al., 2017).

Chemical Properties and Applications

  • Corrosion Inhibition : Certain derivatives of this compound are identified as potential corrosion inhibitors for metals like mild steel and copper. This application is significant in the field of materials science and engineering (Dandia et al., 2013); (Sudheer & Quraishi, 2015).

  • Phosphodiesterase Inhibition : A derivative of this compound, in the form of a triazolo ring, has shown potential as a human eosinophil phosphodiesterase inhibitor. This points towards its relevance in biochemical and medical research (Duplantier et al., 2007).

  • Antiproliferative Activity : Some derivatives exhibit antiproliferative activity against various cancer cell lines, indicating potential applications in cancer research and drug development (Razmienė et al., 2021).

  • Mycobacterium tuberculosis Inhibition : Certain derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis, highlighting its importance in the field of infectious diseases (Samala et al., 2013).

Electronic and Optical Properties

  • Device Fabrication and Characterization : Research includes the synthesis of derivatives containing methoxy and hydroxy phenyl groups, exploring their thermal stability and application in the fabrication of electronic devices with photovoltaic properties (El-Menyawy et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H303 and H320 . Precautionary statements include P305+351+338 .

Future Directions

While the synthesis of “7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl” and related compounds has been explored , future research could focus on further understanding its properties, potential applications, and safety profile.

Properties

IUPAC Name

7,7-difluoro-1,4,5,6-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3.ClH/c7-6(8)3-9-1-4-2-10-11-5(4)6;/h2,9H,1,3H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHAFICDAOIMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(CN1)(F)F)NN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.